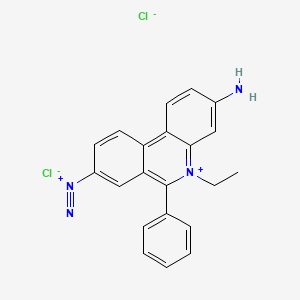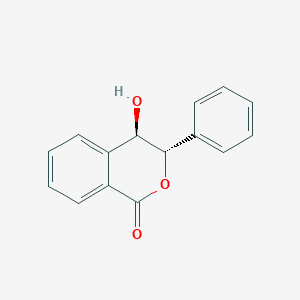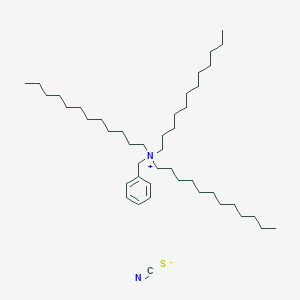
N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate is a chemical compound with the molecular formula C44H82N2S. It is known for its unique structure, which includes a benzyl group, two dodecyl chains, and a thiocyanate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate typically involves the reaction of N-benzyl-N,N-didodecyldodecan-1-amine with thiocyanic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N-Benzyl-N,N-didodecyldodecan-1-amine+Thiocyanic acid→N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate involves its interaction with molecular targets and pathways. The thiocyanate group can participate in various biochemical reactions, potentially affecting cellular processes. The benzyl and dodecyl groups may influence the compound’s solubility and membrane permeability, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N,N-didodecyldodecan-1-amine: Similar structure but lacks the thiocyanate group.
N-Benzyl-N,N-didodecyldodecan-1-aminium chloride: Contains a chloride ion instead of a thiocyanate group.
Uniqueness
N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
65115-02-8 |
|---|---|
Formule moléculaire |
C44H82N2S |
Poids moléculaire |
671.2 g/mol |
Nom IUPAC |
benzyl(tridodecyl)azanium;thiocyanate |
InChI |
InChI=1S/C43H82N.CHNS/c1-4-7-10-13-16-19-22-25-28-34-39-44(42-43-37-32-31-33-38-43,40-35-29-26-23-20-17-14-11-8-5-2)41-36-30-27-24-21-18-15-12-9-6-3;2-1-3/h31-33,37-38H,4-30,34-36,39-42H2,1-3H3;3H/q+1;/p-1 |
Clé InChI |
OAJIKMKVBHJCKW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CC1=CC=CC=C1.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
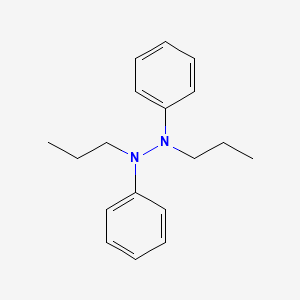
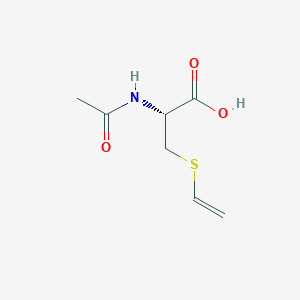
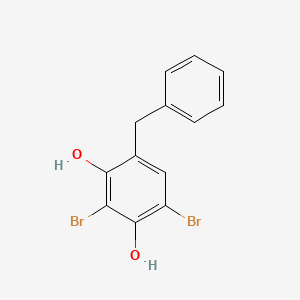
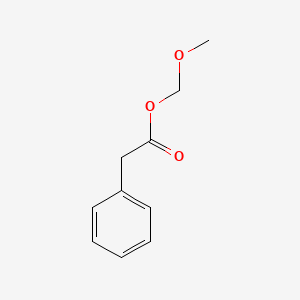
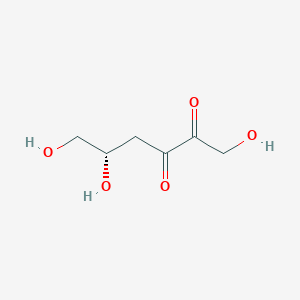
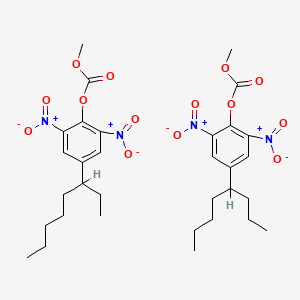
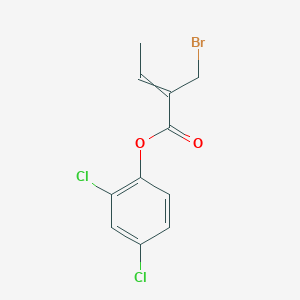
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
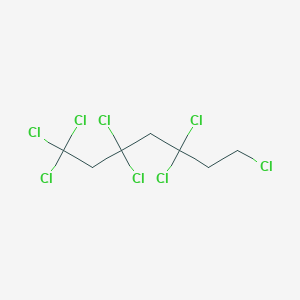
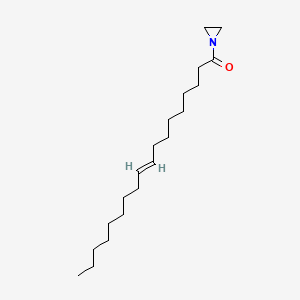
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
